4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide
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Overview
Description
4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various halogenated derivatives.
Scientific Research Applications
4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1, making it a valuable tool for studying these transporters.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A novel inhibitor of ENTs, more selective to ENT2 than to ENT1.
Uniqueness
4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide is unique due to its specific inhibitory activity on ENTs, particularly ENT2. This selectivity makes it a valuable compound for research in nucleotide synthesis and adenosine regulation, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3S/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVAANAHHXMNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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